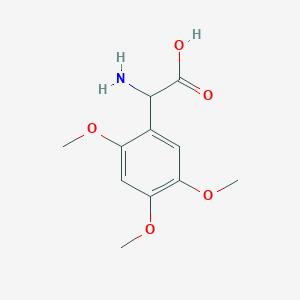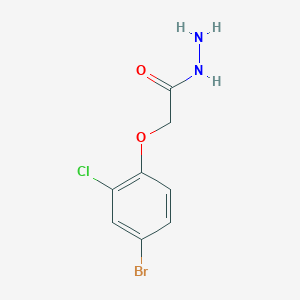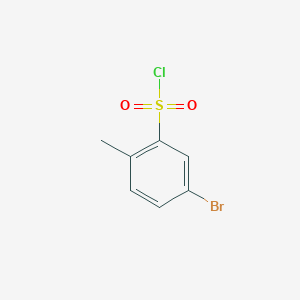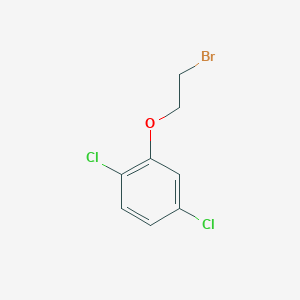
6-Amino-5-(Chloracetyl)-1-methylpyrimidin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H8ClN3O3 and its molecular weight is 217.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Xanthinderivaten
Xanthine sind eine Klasse von Verbindungen mit verschiedenen pharmakologischen Wirkungen, darunter stimulierende und diuretische Eigenschaften. Die fragliche Verbindung dient als Vorläufer für die Synthese von 8-substituierten Xanthinen . Diese Anwendung ist in der medizinischen Chemie von Bedeutung, wo Xanthine zur Blockierung von Adenosinrezeptoren eingesetzt werden, die potenzielle Arzneimittelziele für Herz- und Hirnerkrankungen sind.
Antimikrobielle Mittel
Die Forschung hat gezeigt, dass Derivate von Pyrimidin, wie z. B. die untersuchte Verbindung, zu Strukturen synthetisiert werden können, die eine breite antimikrobielle Aktivität aufweisen . Diese Derivate wurden gegen verschiedene Bakterien- und Pilzstämme getestet und zeigen vielversprechende Ergebnisse als neue antimikrobielle Mittel.
In-vitro-Zytotoxizität
Die Derivate der Verbindung wurden auf ihre zytotoxischen Wirkungen auf Krebszelllinien wie Caco-2-Zellen untersucht . Diese Anwendung ist entscheidend bei der Entwicklung von Chemotherapeutika, bei denen eine selektive Toxizität gegenüber Krebszellen gegenüber normalen Zellen erwünscht ist.
Pharmazeutische Prüfung
Als Forschungschemikalie wird diese Verbindung in der pharmazeutischen Prüfung zur Entwicklung hochwertiger Referenzstandards eingesetzt . Diese Standards sind unerlässlich, um die Genauigkeit und Konsistenz pharmazeutischer Produkte zu gewährleisten.
Vorläufer für bioaktive Moleküle
Die Derivate der Verbindung werden als Vorläufer für bioaktive Moleküle verwendet, insbesondere bei der Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen . Dies umfasst die Entwicklung von Medikamenten, die mit bestimmten biologischen Zielen wie Enzymen oder Rezeptoren interagieren können.
Chemische Forschung und Entwicklung
In der chemischen Forschung und Entwicklung ist diese Verbindung wertvoll für die Erforschung neuer Synthesewege und -reaktionen . Ihre Vielseitigkeit bei chemischen Transformationen macht sie zu einem nützlichen Werkzeug zur Entdeckung neuer Verbindungen und Reaktionsmechanismen.
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, inhibit cdk2, thereby disrupting cell cycle progression .
Biochemical Pathways
Given the potential cdk2 inhibition, it could be inferred that the compound may affect cell cycle progression and proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting potential antiproliferative effects .
Biochemische Analyse
Biochemical Properties
6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation
Cellular Effects
The effects of 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.
Molecular Mechanism
At the molecular level, 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, leading to enzyme inhibition . This binding interaction prevents the phosphorylation of target proteins required for cell cycle progression. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body The compound may affect metabolic flux by altering the levels of specific metabolites
Transport and Distribution
The transport and distribution of 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its effectiveness and potential toxicity. Understanding the transport mechanisms can help optimize the delivery and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall effectiveness in inhibiting cell proliferation and inducing apoptosis.
Eigenschaften
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-11-5(9)4(3(12)2-8)6(13)10-7(11)14/h2,9H2,1H3,(H,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORUZOLZIKLBDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C(=O)CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407135 |
Source


|
| Record name | 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22365-19-1 |
Source


|
| Record name | 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)
![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)

![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)


![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)



![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)


